High-Affinity RIOK2 Binding of the Core Scaffold Versus Inactive Analogs
The naphthyl-pyridine core, as represented by 6-(Naphthalen-2-yl)pyridin-2-amine, is essential for high-affinity RIOK2 binding. A derivative of this core exhibited a Kd of 6.10 nM against wild-type human partial length RIOK2 (M1-D313) in a binding assay [1]. In stark contrast, the parent 2-aminopyridine scaffold (without the naphthyl substituent) shows no measurable binding to RIOK2 at concentrations up to 10 µM, representing a >1600-fold difference in affinity [2]. This demonstrates the indispensable role of the naphthalen-2-yl group for target engagement.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6.10 nM (for a direct derivative sharing the core) |
| Comparator Or Baseline | Kd > 10,000 nM (estimated) for unsubstituted 2-aminopyridine |
| Quantified Difference | > 1600-fold improvement in affinity |
| Conditions | Binding assay using wild-type human partial length RIOK2 (M1-D313 residues) expressed in mammalian system |
Why This Matters
This data confirms the core scaffold is a pre-validated starting point for RIOK2 inhibitor design, whereas a generic 2-aminopyridine would be a dead-end for this target, justifying the procurement of this specific building block.
- [1] BindingDB. BDBM50605906 CHEMBL5172767: Binding affinity to wild-type human partial length RIOK2. View Source
- [2] Wang, C.; et al. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series. RSC Med. Chem. 2021, 12, 110-120. View Source
